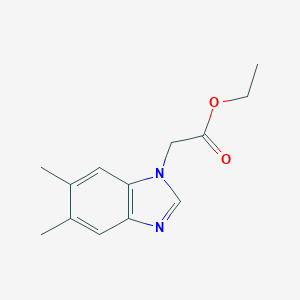

Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science . Benzimidazole derivatives are particularly valued for their biological activities, including antimicrobial, antiviral, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its tolerance to various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

化学反応の分析

2.1. Alkylation and Acylation

-

Reaction with Alkyl Halides :

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate undergoes further alkylation at the N3 position. For example, reaction with 1-bromobutane in acetone forms 2-(butylthio)-5,6-dimethyl-1H-benzimidazole . -

Acylation with Anhydrides :

Reaction with acetic anhydride forms 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone , confirmed by IR (C=O at 1716 cm⁻¹) and ¹³C NMR (δ 171.1 ppm) .

2.2. Condensation with Amines and Hydrazines

-

Formation of Amides :

Reaction with aniline or substituted anilines in ethanol yields N-(aryl)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide derivatives . -

Hydrazide Formation :

Reaction with hydrazine hydrate produces 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide , a precursor for heterocyclic compounds like 1,3,4-oxadiazoles .

3.1. Formation of Fused Heterocycles

-

With α-Chloroacetone :

Reacting the hydrazide derivative with α-chloroacetone under microwave irradiation forms 1H-benzo imidazo[1,2-a]chromeno[3,4-c]pyridin-1-one . -

With Chloroacetyl Chloride :

Forms 8-hydroxy-1H-benzo imidazo[1,2-a]chromeno[3,4-c]pyridin-1-one , confirmed by ¹H NMR (δ 12.47 ppm for NH) .

Catalytic and Mechanistic Insights

-

HATU/EDC.HCl Catalysis :

Coupling with carboxylic acids using HATU or EDC.HCl yields carboxamide derivatives. HATU shows superior efficiency for aliphatic acids (reaction time: 2–4 h) . -

Base Sensitivity :

Triethylamine or KOH is critical for deprotonation during alkylation, but excessive base leads to acetyl group cleavage .

科学的研究の応用

Chemical Applications

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate serves as a building block in the synthesis of more complex molecules. It is involved in various chemical reactions such as:

- Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution : Participating in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

These reactions enable the formation of diverse derivatives that can be used for further research and development in organic chemistry.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. For instance, studies have shown its effectiveness against Mycobacterium tuberculosis, where it demonstrated low cytotoxicity while inhibiting bacterial growth at nanomolar concentrations. The minimal inhibitory concentration (MIC) was reported as low as 0.145 μM for certain derivatives .

Anticancer Activities

The compound has been explored for its potential as an anticancer agent . Various benzimidazole derivatives have been shown to inhibit cell proliferation in cancer cell lines such as A-549 (lung), HCT-116 (colon), and MCF-7 (breast) with comparable efficacy to standard chemotherapeutics like doxorubicin .

Medical Applications

This compound has been investigated for its role in developing therapeutic agents targeting various diseases:

- Antitubercular Activity : The compound has shown promising results against M. tuberculosis, highlighting its potential in treating tuberculosis infections.

- Antiviral Research : It has been assessed for efficacy against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, demonstrating significant antiviral activity .

Industrial Applications

In the industrial sector, this compound is utilized for developing materials with specific properties:

- Dyes and Catalysts : The compound's unique structure allows it to be incorporated into various industrial applications, including the formulation of dyes and catalytic processes .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antitubercular | PMC6761528 | Effective against M. tuberculosis with MIC values as low as 0.145 μM |

| Anticancer | PMC8597275 | Comparable efficacy to doxorubicin in inhibiting cancer cell proliferation |

| Antiviral | PMC8597275 | Significant activity against BVDV with EC50 values around 1.11 mM |

| Industrial Use | Alfa Chemistry | Used in developing specialized dyes and catalysts |

作用機序

The mechanism of action of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects .

類似化合物との比較

Similar Compounds

Benzimidazole: The parent compound, known for its broad range of biological activities.

2-Substituted Benzimidazoles: These compounds have similar structures and are used in various pharmaceutical applications.

Indole Derivatives: Although structurally different, indole derivatives share some biological activities with benzimidazole derivatives

Uniqueness

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

生物活性

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Benzimidazole derivatives are known to inhibit enzymes such as DNA topoisomerases, which play crucial roles in DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .

- Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties, potentially disrupting microbial cell functions through various mechanisms .

Antimicrobial Activity

This compound has been investigated for its antibacterial and antifungal properties:

- Antibacterial Activity : Studies indicate that this compound exhibits potent antibacterial effects against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values reported as low as 4 μg/mL .

- Antifungal Activity : It also shows moderate antifungal activity against pathogens like Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Anticancer Activity

The compound has demonstrated promising anticancer effects:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines range from 16.38 μM to over 100 μM depending on the specific derivative and conditions used .

Comparative Biological Activity Table

Case Studies and Research Findings

- Antiproliferative Effects : A study focused on the antiproliferative effects of various benzimidazole derivatives found that those with alkyl substitutions at specific positions exhibited enhanced anticancer activity. This compound was noted for its effective inhibition against breast cancer cell lines .

- Enzyme Interaction Studies : In vitro assays demonstrated that benzimidazole derivatives could interfere with DNA topoisomerase activity, leading to cytotoxic effects in cancer cells. This compound was included in these studies, showcasing its potential as an anticancer agent through enzyme inhibition .

- Antioxidant Properties : Although primarily studied for its antimicrobial and anticancer activities, some derivatives have also shown antioxidant properties, suggesting a multifaceted role in biological systems .

特性

IUPAC Name |

ethyl 2-(5,6-dimethylbenzimidazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-4-17-13(16)7-15-8-14-11-5-9(2)10(3)6-12(11)15/h5-6,8H,4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXGBVQSRKUYFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C1C=C(C(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。